
Ethyl 2-amino-4-methylbenzoate
Overview
Description
Ethyl 2-amino-4-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is also known as N-methylanthranilic acid ethyl ester. This compound is characterized by its aromatic benzene ring substituted with an amino group and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-methylbenzoate, also known as Ethyl p-aminobenzoate , is a derivative of benzoate compounds. These compounds are known to act as local anesthetics . The primary target of these compounds is the sodium ion (Na+) channel on the nerve membrane . By acting on these channels, they can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
The compound interacts with its target, the sodium ion channels, by binding to specific parts of the channel . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .
Biochemical Pathways
It is known that the compound primarily affects theneuronal signaling pathway by blocking sodium ion channels . This blockage prevents the propagation of nerve impulses, leading to a loss of sensation in the local area. The downstream effects of this action include a temporary loss of sensation, making it useful for local surgery and treatment .
Result of Action
The primary result of the action of this compound is a temporary loss of sensation in the local area where it is applied . This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and other treatments .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the derivative and the biochemical context in which it is present
Cellular Effects
Benzoic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-amino-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Amides, substituted amines.
Scientific Research Applications
Ethyl 2-amino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 4-aminobenzoate
- Ethyl 3-amino-4-methylbenzoate
- Methyl 2-amino-4-methylbenzoate
Biological Activity
Ethyl 2-amino-4-methylbenzoate, also known as ethyl 4-methyl-2-aminobenzoate, is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by an ethyl ester group attached to a benzoic acid derivative with an amino and a methyl group. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological systems, influencing its activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various benzoate derivatives, compounds similar to this compound showed promising results against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that modifications in the benzoate structure can enhance antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve:
- Induction of apoptosis
- Cell cycle arrest at the G1 phase
- Modulation of apoptosis-related proteins
The following table summarizes the effects observed in these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
HeLa | 20.3 | G1 phase arrest |
These results suggest that this compound may serve as a lead compound for developing novel anticancer therapies .
Case Study: Antimicrobial Efficacy
In a controlled study, researchers tested this compound against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis. The study concluded that this compound could be further explored for treating infections caused by resistant bacterial strains .
Case Study: Cancer Cell Line Studies
A recent study focused on the effects of this compound on HeLa cells. The treatment resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Specifically, the amino group can form hydrogen bonds with target proteins, while the lipophilic nature of the ethyl group enhances membrane permeability. This dual interaction is crucial in modulating enzyme activity and receptor binding, leading to observed biological effects .
Properties
IUPAC Name |
ethyl 2-amino-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLYHQBGQKVHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561941 | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-80-0 | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64818-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.